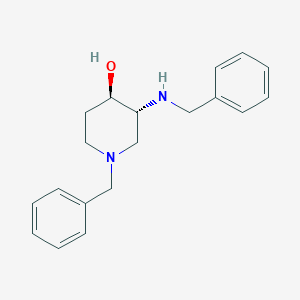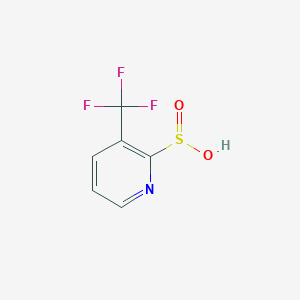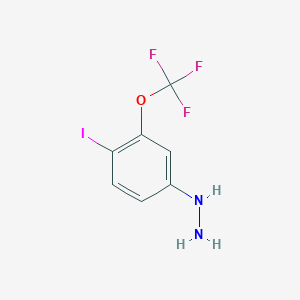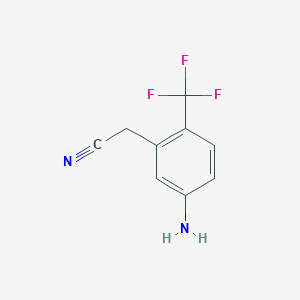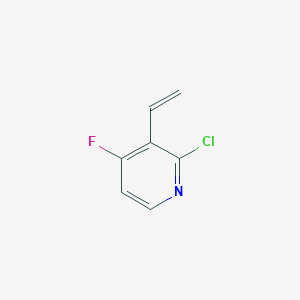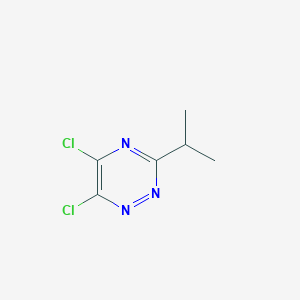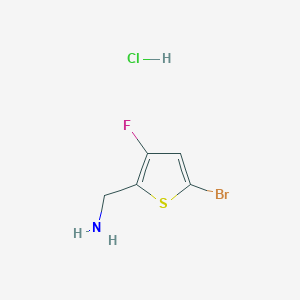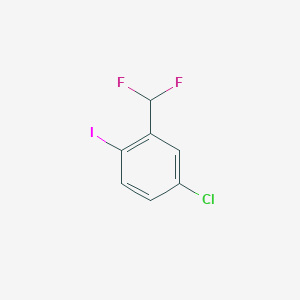
4-Chloro-2-(difluoromethyl)-1-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(difluoromethyl)-1-iodobenzene is an organic compound that features a benzene ring substituted with chlorine, difluoromethyl, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethyl)-1-iodobenzene typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Halogenation: Introduction of the chlorine and iodine groups through halogenation reactions.
Difluoromethylation: Introduction of the difluoromethyl group using reagents such as difluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate the reactions.
Temperature Control: Maintaining specific temperatures to ensure the stability of intermediates and final products.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethyl)-1-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine group can be substituted with other functional groups through nucleophilic substitution.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Catalysts: Palladium catalysts are often used in coupling reactions.
Solvents: Solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
4-Chloro-2-(difluoromethyl)-1-iodobenzene has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound’s unique structure makes it a valuable building block in the development of new drugs.
Material Science: It is used in the preparation of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethyl)-1-iodobenzene involves its ability to participate in various chemical reactions. The presence of the difluoromethyl group can influence the compound’s reactivity and interactions with other molecules. In coupling reactions, the compound acts as a substrate that undergoes oxidative addition and transmetalation steps to form new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)pyridine: This compound also contains a chloro and trifluoromethyl group but differs in its pyridine ring structure.
2-(Difluoromethyl)-4-chloro-1H-benzimidazole: Similar in containing difluoromethyl and chloro groups but has a benzimidazole ring.
Uniqueness
4-Chloro-2-(difluoromethyl)-1-iodobenzene is unique due to the combination of its substituents and the benzene ring structure. This combination imparts specific reactivity and properties that are valuable in various chemical applications .
Properties
Molecular Formula |
C7H4ClF2I |
|---|---|
Molecular Weight |
288.46 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethyl)-1-iodobenzene |
InChI |
InChI=1S/C7H4ClF2I/c8-4-1-2-6(11)5(3-4)7(9)10/h1-3,7H |
InChI Key |
ZTEUFVIEWJVWME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Monopotassium mono([2,2'-biquinoline]-4,4'-dicarboxylate)](/img/structure/B12959921.png)
![7-(Chloromethyl)-6-(4-chlorophenyl)spiro[3.5]non-6-ene](/img/structure/B12959928.png)
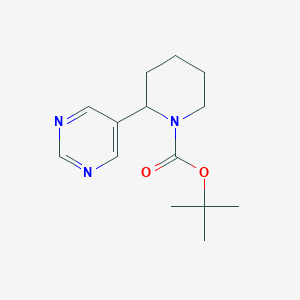
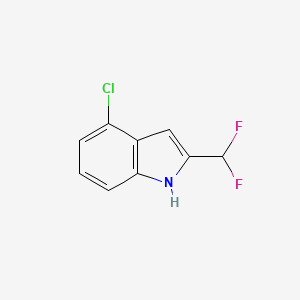
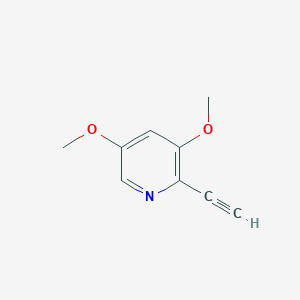
![6-Methyl-2,3-dihydropyrazolo[5,1-b]oxazole-7-carboxylic acid](/img/structure/B12959966.png)
